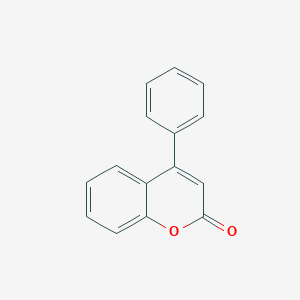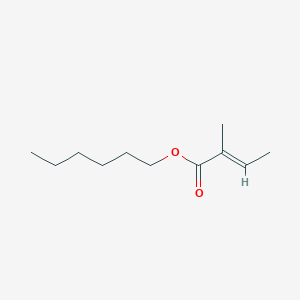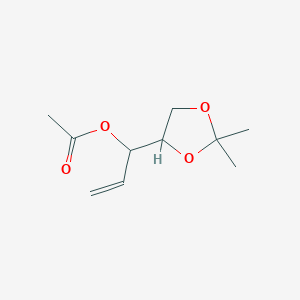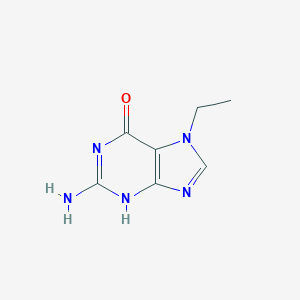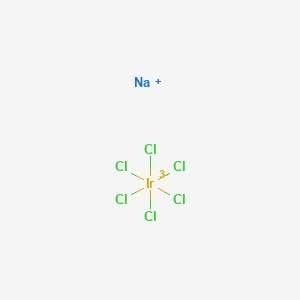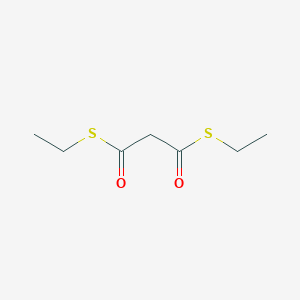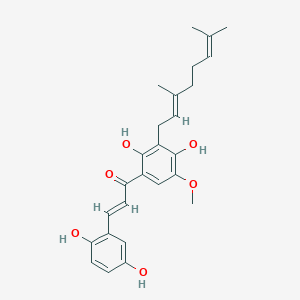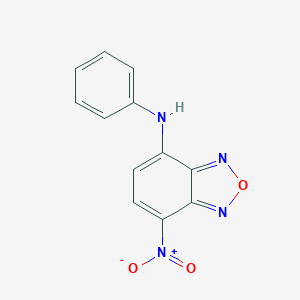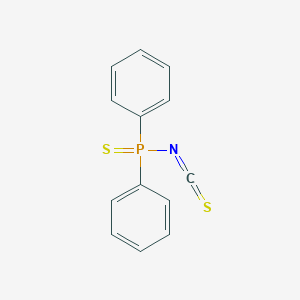
Diphenylphosphinothioyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylphosphinothioyl isothiocyanate (DPTI) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a versatile molecule that has been used in the synthesis of various organic compounds and has also been studied for its biological properties.
Aplicaciones Científicas De Investigación
Diphenylphosphinothioyl isothiocyanate has been used in a variety of applications in scientific research. One of the most significant uses of Diphenylphosphinothioyl isothiocyanate is in the synthesis of organic compounds. It is used as a reagent in the preparation of thioamides, isothiocyanates, and thioureas. Diphenylphosphinothioyl isothiocyanate has also been studied for its biological properties and has shown potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of Diphenylphosphinothioyl isothiocyanate is not fully understood. However, it is believed that Diphenylphosphinothioyl isothiocyanate inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Diphenylphosphinothioyl isothiocyanate has also been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Diphenylphosphinothioyl isothiocyanate has been shown to have both biochemical and physiological effects. Biochemically, Diphenylphosphinothioyl isothiocyanate has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Physiologically, Diphenylphosphinothioyl isothiocyanate has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Diphenylphosphinothioyl isothiocyanate in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and has also been studied for its biological properties. However, one of the limitations of using Diphenylphosphinothioyl isothiocyanate is its highly reactive nature. It must be handled with care and precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
There are many potential future directions for the study of Diphenylphosphinothioyl isothiocyanate. One area of research could be the development of new anticancer agents based on the structure of Diphenylphosphinothioyl isothiocyanate. Another area of research could be the synthesis of new organic compounds using Diphenylphosphinothioyl isothiocyanate as a reagent. Additionally, further research could be conducted to better understand the mechanism of action of Diphenylphosphinothioyl isothiocyanate and its potential applications in other fields.
Conclusion:
Diphenylphosphinothioyl isothiocyanate is a versatile molecule that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diphenylphosphinothioyl isothiocyanate and its applications in scientific research.
Métodos De Síntesis
The synthesis of Diphenylphosphinothioyl isothiocyanate involves the reaction of diphenylphosphine with sulfur and carbon disulfide followed by the reaction with thiophosgene. The reaction yields a yellow crystalline solid that is highly reactive and must be handled with care.
Propiedades
Número CAS |
16523-56-1 |
|---|---|
Nombre del producto |
Diphenylphosphinothioyl isothiocyanate |
Fórmula molecular |
C13H10NPS2 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
isothiocyanato-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H10NPS2/c16-11-14-15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
Clave InChI |
BURBFXMRJHUQTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |
Sinónimos |
Diphenylphosphinothioyl isothiocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
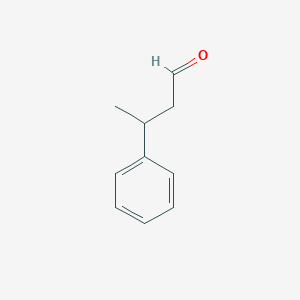
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
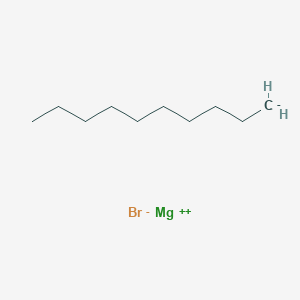
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
